1-Methyl-3-(2-oxopropyl)-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the class of imidazo[2,1-f]purines. This compound is characterized by its unique structure, which incorporates multiple aromatic rings and functional groups. Its molecular formula is and it has a molecular weight of approximately 441.5 g/mol. The compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and BenchChem, which provide it for research purposes. Its Chemical Abstracts Service (CAS) number is 923377-53-1, which helps in identifying and cataloging the substance in chemical databases.
1-Methyl-3-(2-oxopropyl)-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione falls under the category of purine derivatives. These compounds are significant in biochemistry as they are structural components of nucleic acids and play vital roles in cellular processes.
The synthesis of 1-methyl-3-(2-oxopropyl)-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves several steps starting from simpler precursors.
Industrial production may utilize continuous flow reactors and automated systems to enhance yield and minimize by-products.
The molecular structure of 1-methyl-3-(2-oxopropyl)-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione features:
The compound's structural data can be represented using various notational systems:
CC(=O)Cn1c(=O)c2c(nc3n(-c4cccc(C)c4C)c(-c4ccccc4)cn23)n(C)c1=O
GPLVFUPUVQHYHG-UHFFFAOYSA-N
The compound can participate in several types of chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its efficacy or alter its properties for specific applications.
The mechanism of action for 1-methyl-3-(2-oxopropyl)-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves interaction with specific biological targets:
Data from biological assays indicate that this compound may exhibit anticancer properties by interfering with tumor cell growth mechanisms.
While specific physical properties like density and boiling point are not readily available for this compound, general characteristics include:
Key chemical properties include:
1-Methyl-3-(2-oxopropyl)-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications in scientific research:
This compound represents a significant area of interest due to its potential applications across multiple scientific disciplines.
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.: 2569-58-6
CAS No.: 7161-35-5